molecular formula C26H29N3O5S2 B4068014 N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Cat. No.: B4068014
M. Wt: 527.7 g/mol
InChI Key: FTOWVSIRUDJORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a useful research compound. Its molecular formula is C26H29N3O5S2 and its molecular weight is 527.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 527.15486338 g/mol and the complexity rating of the compound is 947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanofiltration Membrane Development

Research by Liu et al. (2012) focuses on novel sulfonated thin-film composite nanofiltration membranes for dye treatment, utilizing sulfonated aromatic diamine monomers and piperazine. These membranes showed improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection, indicating potential applications in water purification and treatment processes (Liu et al., 2012).

Drug Metabolism

Zmijewski et al. (2006) describe the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide, for nuclear magnetic resonance spectroscopy. This demonstrates an application in drug development for understanding and producing drug metabolites for structural characterization and pharmacokinetic studies (Zmijewski et al., 2006).

Rubber Vulcanization

Alam et al. (2014) explored the synergism of novel thiuram disulfides with mercapto benzothiazole disulfide in natural rubber vulcanization. The study highlights the potential use of amine-based thiuram disulfides in developing safer, non-carcinogenic rubber additives, which could offer improvements in aging resistance and mechanical properties of vulcanized rubber (Alam et al., 2014).

Chemical Synthesis and Catalysis

Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research illustrates the application in synthesizing enantioselective compounds, which is crucial in pharmaceuticals where the activity of a drug can be highly dependent on its chirality (Wang et al., 2006).

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S2/c1-3-21-12-10-11-20(2)25(21)27-26(30)24-19-28(35(31,32)22-13-6-4-7-14-22)17-18-29(24)36(33,34)23-15-8-5-9-16-23/h4-16,24H,3,17-19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOWVSIRUDJORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 3
N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 4
N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 5
N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 6
N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.